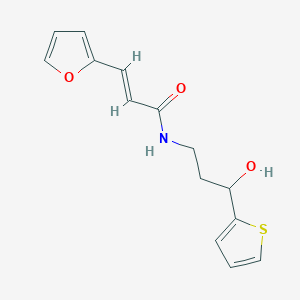

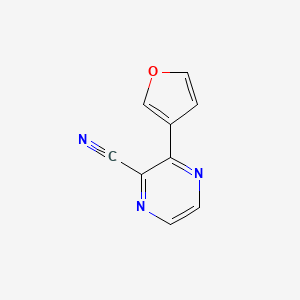

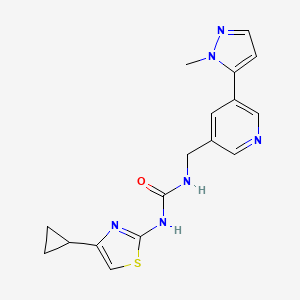

![molecular formula C23H27N5O3S2 B2528079 N-(苯并[d]噻唑-2-基)-2-((1-(3-吗啉代丙基)-2-氧代-2,5,6,7-四氢-1H-环戊[d]嘧啶-4-基)硫代)乙酰胺 CAS No. 898451-22-4](/img/structure/B2528079.png)

N-(苯并[d]噻唑-2-基)-2-((1-(3-吗啉代丙基)-2-氧代-2,5,6,7-四氢-1H-环戊[d]嘧啶-4-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole. This compound is a key intermediate that reacts with chloroacetyl chloride, followed by a reaction with hydrazine hydrate and a quinoline derivative to form the final product. The synthesis process is characterized by its ability to introduce various substituents at the thiazole and quinoline moieties, which can lead to a broad spectrum of biological activities . Additionally, similar compounds with a thiazole ring have been synthesized by reacting N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine, showcasing the versatility of thiazole derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of the synthesized N-(benzo[d]thiazol-2-yl)acetamide derivatives is confirmed by various spectroscopic techniques, including elemental analysis. The presence of the thiazole ring is a common structural motif that is crucial for the biological activity of these compounds. The thiazole ring, when linked to a quinoline or imidazole moiety, can significantly influence the compound's interaction with biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

The chemical reactivity of the N-(benzo[d]thiazol-2-yl)acetamide derivatives is influenced by the presence of the thiazole ring and the various substituents attached to it. For instance, the introduction of a morpholine group can enhance the solubility and potentially the bioavailability of the compound. The reactivity of these compounds with different amines, such as ethylenediamine, can lead to the formation of novel heterocycles, such as imidazole carboxamides, which have shown promising anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the N-(benzo[d]thiazol-2-yl)acetamide derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The synthesized compounds have shown a broad spectrum of antibacterial activity, which suggests that they possess the necessary chemical properties to interact with bacterial cells . Additionally, the anticancer activity of similar thiazole derivatives indicates that these compounds can also interact with cancer cells, potentially leading to their inhibition or death .

科学研究应用

杂环化合物的合成

该化合物可用作合成各种杂环化合物的原料。其多功能化学结构允许形成具有潜在生物活性的新型杂环骨架。研究人员已利用此类化合物创造了一系列衍生物,包括苯并二呋喃基、三嗪、氧杂二氮杂卓和噻唑嘧啶。这些化合物因其镇痛、抗炎和 COX-2 抑制活性而受到研究,显示出显着的药理潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

抗癌和抗菌活性

该化合物的衍生物已被评估其 Src 激酶抑制活性和抗癌特性。例如,某些苄基噻唑基乙酰胺衍生物已显示出对多种癌细胞系中细胞增殖的抑制作用,表明其作为抗癌剂的潜力 (Fallah-Tafti 等人,2011)。此外,该化合物及其衍生物已被探索其抗菌活性,为开发针对各种微生物的广谱抗菌剂提供了新途径。

杀虫应用

一些研究集中于该化合物结合的杂环对农业害虫的杀虫特性。这些研究旨在开发可作为有效杀虫剂的新化学实体,为害虫管理策略和农业生产力做出贡献 (Fadda 等人,2017)。

药理特性增强

修饰该化合物的结构一直是增强其药理特性的策略,特别是在代谢稳定性和生物活性方面。对该化合物杂环核心的改变的研究旨在提高其作为药理剂的功效,同时降低代谢负担,使其成为进一步药物开发工作的候选者 (Stec 等人,2011)。

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3S2/c29-20(25-22-24-17-6-1-2-8-19(17)33-22)15-32-21-16-5-3-7-18(16)28(23(30)26-21)10-4-9-27-11-13-31-14-12-27/h1-2,6,8H,3-5,7,9-15H2,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHFUGRUTQYRDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CCCN5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

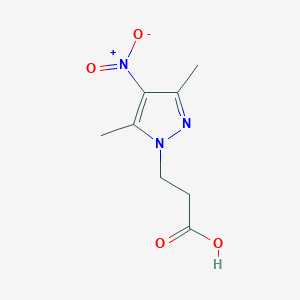

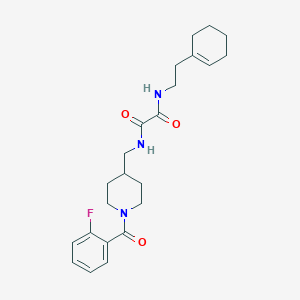

![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)

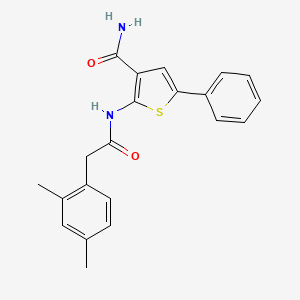

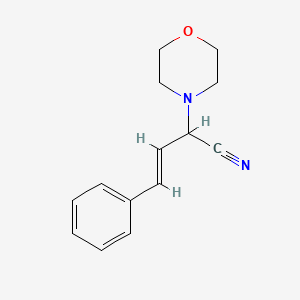

![5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2527998.png)

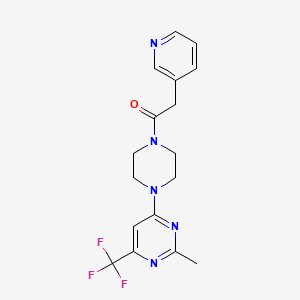

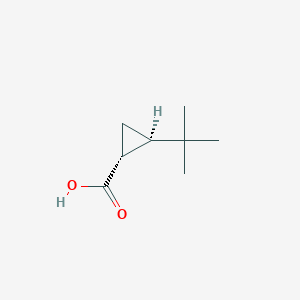

![1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2527999.png)

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2528007.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)